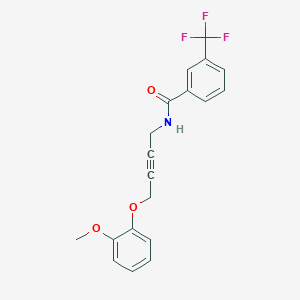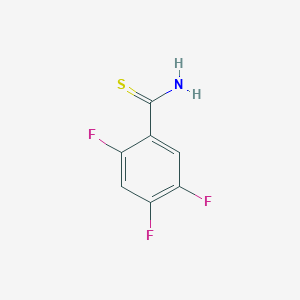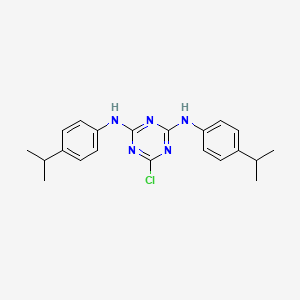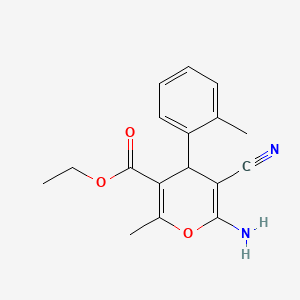
(1-méthyl-1H-1,2,3-triazol-4-yl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is a complex compound known for its unique structural features and multifaceted applications. This compound contains several key functional groups, including pyrimidinyl, pyrrolidinyl, and triazolyl moieties. Such structural intricacies provide it with diverse reactivity and functionality, making it of significant interest in various fields of scientific research and industrial applications.
Applications De Recherche Scientifique
(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is utilized in diverse research areas:
Chemistry: : Used in developing new synthetic methodologies and as a reagent for structural studies.
Biology: : Functions as a probe in biochemical assays and enzyme inhibition studies.
Medicine: : Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: : Applied in the development of novel materials and as a component in manufacturing specialized chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone typically involves multi-step reactions, starting from basic building blocks. A common route includes the following steps:
Formation of 5-fluoropyrimidin-2-ol: : This intermediate is synthesized by fluorination of pyrimidin-2-ol under controlled conditions using reagents like diethylaminosulfur trifluoride.
Synthesis of (5-fluoropyrimidin-2-yl)oxy-pyrrolidine: : Reacting 5-fluoropyrimidin-2-ol with pyrrolidine under suitable base conditions, usually involving an alkoxide or amine, to form the ether linkage.
Coupling with 1-methyl-1H-1,2,3-triazol-4-ylmethanone: : This is achieved through an azide-alkyne cycloaddition, often referred to as the “click” reaction, using copper(I) as a catalyst.
Industrial Production Methods
On an industrial scale, the production leverages high-throughput synthesis techniques to ensure purity and yield. Continuous flow reactors and automated synthesis platforms are employed to streamline the process, reduce human error, and ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the pyrrolidinyl and triazolyl moieties.
Reduction: : Selective reduction reactions can modify the fluoro-substituted pyrimidinyl group.
Substitution: : Nucleophilic substitution reactions can occur, especially around the fluoro and pyrrolidinyl groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: : Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in hydrogenation reactions.
Substitution: : Nucleophiles like amines or alcohols in the presence of suitable bases or catalysts.
Major Products Formed
The major products depend on the reaction conditions:
Oxidation: : Oxidized derivatives at the pyrrolidinyl group.
Reduction: : Reduced forms at the pyrimidinyl group, leading to modifications in the fluorine positioning.
Substitution: : Various substituted derivatives with alterations in the pyrrolidinyl and triazolyl positions.
Mécanisme D'action
This compound's mechanism of action involves interactions at the molecular level, typically with enzymes and receptors. It acts by binding to specific sites, thereby inhibiting or modifying the activity of target molecules. The pathway includes:
Binding: : The fluoropyrimidinyl and triazolyl groups facilitate strong binding through hydrogen bonding and hydrophobic interactions.
Inhibition/Activation: : Alters the activity of target molecules, leading to the desired biochemical or physiological effects.
Comparaison Avec Des Composés Similaires
Comparing (3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone with other similar compounds highlights its uniqueness:
(2-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1-methyl-1H-1,2,3-triazol-5-yl)methanone: : Similar structure but with variation in fluorine placement, affecting reactivity and binding properties.
((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone: : Chlorine instead of fluorine, leading to different physicochemical properties and reactivity.
(3-((5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone: : Fluorine position is shifted, altering interaction dynamics with biological targets.
Propriétés
IUPAC Name |
[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-(1-methyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN6O2/c1-18-7-10(16-17-18)11(20)19-3-2-9(6-19)21-12-14-4-8(13)5-15-12/h4-5,7,9H,2-3,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBQTMSNVVXXJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCC(C2)OC3=NC=C(C=N3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2-chlorophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2379507.png)



![N-[1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-7-yl]prop-2-enamide](/img/structure/B2379515.png)


![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2379520.png)
![4-methyl-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline;dihydrochloride](/img/structure/B2379521.png)

![1-[4-[2-(3-Chlorophenyl)acetyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2379526.png)



